(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol

Lipophilicity Drug-likeness ADME

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol (CAS 1346686-91-6) is a fluorinated heterocyclic building block belonging to the 2,3'-bipyridine family, with molecular formula C₁₁H₉FN₂O and molecular weight 204.20 g/mol. The compound features a fluorine atom at the 5-position of one pyridine ring and a hydroxymethyl (–CH₂OH) group at the 5′-position of the adjacent pyridine ring, yielding a calculated LogP of 1.775, topological polar surface area (TPSA) of 46.01 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
CAS No. 1346686-91-6
Cat. No. B11893955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol
CAS1346686-91-6
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=CN=CC(=C2)CO
InChIInChI=1S/C11H9FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-6,15H,7H2
InChIKeyBVYFDJCOCBYGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol – A Fluorinated Asymmetric Bipyridine Building Block for Kinase-Focused Medicinal Chemistry Procurement


(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol (CAS 1346686-91-6) is a fluorinated heterocyclic building block belonging to the 2,3'-bipyridine family, with molecular formula C₁₁H₉FN₂O and molecular weight 204.20 g/mol . The compound features a fluorine atom at the 5-position of one pyridine ring and a hydroxymethyl (–CH₂OH) group at the 5′-position of the adjacent pyridine ring, yielding a calculated LogP of 1.775, topological polar surface area (TPSA) of 46.01 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . It is commercially available at purities of 95% (AKSci) to 98% (Leyan) from multiple reputable suppliers , and its structure is validated in the Wikidata chemical database [1].

Why Generic Bipyridine Substitution Fails – Structural Differentiation of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol from Common Analogs


Generic bipyridine building blocks cannot simply substitute (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol because both the asymmetric 2,3′-connectivity and the specific 5-fluoro-5′-hydroxymethyl substitution pattern generate physicochemical and geometric properties that directly affect downstream molecular recognition. Unlike symmetrical 2,2′- or 4,4′-bipyridines that present linear or coplanar vectors, the 2,3′-linkage introduces a bent molecular architecture that enables access to distinct regions of protein binding pockets [1]. The combination of the electron-withdrawing fluorine atom and the hydrogen-bond-donating hydroxymethyl group creates a unique pharmacophoric signature that cannot be achieved by either the non-fluorinated parent scaffold or functional group analogs carrying nitrile or amine substituents . Replacing this compound with a positional isomer (e.g., 6-fluoro or 3,4′-bipyridine) or a different functional group analog will alter lipophilicity, hydrogen bonding capacity, and receptor complementarity – changes that are quantitatively documented in Section 3.

Quantitative Differentiation Evidence for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol – Head-to-Head Property Comparisons Against Key Analogs


Lipophilicity Advantage: LogP 1.775 vs. 1.636 for the Non-Fluorinated Parent Scaffold

Fluorination at the 5-position of the bipyridine scaffold increases the calculated LogP from 1.6359 (non-fluorinated [2,3'-bipyridin]-5'-ylmethanol) to 1.775 for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, a ΔLogP of +0.14, while maintaining identical TPSA (46.01 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count . This lipophilicity increment is modest but deliberate, positioning the fluorinated compound to enhance membrane permeability without breaching the typical LogP <5 drug-likeness threshold, and without increasing TPSA – a parameter negatively correlated with oral bioavailability.

Lipophilicity Drug-likeness ADME Fluorine substitution

Hydrogen Bond Donor Capability: H_Donors = 1 vs. 0 for the Carbonitrile Analog – Enabling Key Target Interactions

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol possesses one hydrogen bond donor (H_Donors = 1) via its hydroxymethyl group, whereas the closely related 5-fluoro-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-90-5) has zero hydrogen bond donors (H_Donors = 0) . This donor capability is critical for engaging protein backbone carbonyls or side-chain acceptors within kinase hinge regions or allosteric pockets. The carbonitrile analog, while offering higher LogP (2.154 vs. 1.775) and a smaller TPSA (49.57 vs. 46.01 Ų discounting the explicit H-bond consideration), forgoes the directional H-bond donation that many kinase inhibitor pharmacophore models require for affinity and selectivity [1].

Hydrogen bond donor Pharmacophore Structure-based design Kinase hinge binding

2,3′-Bipyridine Asymmetric Geometry vs. 2,2′- or 4,4′-Bipyridine Symmetry – Vector Angle Differentiation for Kinase Pocket Access

The 2,3′-bipyridine connectivity in the target compound provides a bent molecular geometry with an inter-ring bond angle distinct from the linear vectors presented by 2,2′-bipyridine (chelation-competent bidentate ligand) and 4,4′-bipyridine (colinear, separation-focused). Crystallographic studies with human choline kinase α1 (PDB: 4CG9) demonstrated that asymmetrical bispyridinium derivatives based on non-symmetrical bipyridine scaffolds can access a previously unobserved binding pocket adjacent to the ATP site, inducing conformational changes that symmetrical bipyridine inhibitors could not achieve [1]. Furthermore, the 5-fluoropyridin-2-yl substructure present in this compound has been validated in co-crystal structures of selective allosteric TYK2 inhibitors (PDB: 6NZF, resolution 2.39 Å) and brain-penetrant ALK inhibitors (PDB: 6EBW), confirming that the 5-fluoro substitution pattern is compatible with high-resolution ligand-protein interactions [2][3]. While 2,2′-bipyridine is ubiquitous as a metal-chelating ligand, its symmetrical nature limits its utility in kinase inhibitor SAR programs where asymmetric vector presentation is required for selectivity.

Bipyridine isomerism Kinase selectivity Vector angle Scaffold geometry

Purity Grade Differentiation: 98% (Leyan) vs. 95% (AKSci) – Impact on Downstream Synthetic Efficiency

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol is available at two distinct purity tiers from major suppliers: 98% (Leyan, Product No. 1803219) and 95% (AKSci, Cat. No. 4086DU) . For a building block intended for multi-step synthetic elaboration in medicinal chemistry, a 3-percentage-point purity differential can translate into a meaningful difference in cumulative yield. In a hypothetical 5-step linear synthesis, the overall yield difference between starting material purities of 98% vs. 95% is approximately (0.98/0.95)^5 ≈ 1.17-fold higher crude product mass throughput, excluding the additional purification burden required to remove 5% impurities at each step.

Purity specification Synthetic yield Procurement quality Lead optimization

5-Fluoro vs. 6-Fluoro Positional Isomerism – Electronic Effects and Kinase Inhibitor Precedent for the 5-Fluoropyridin-2-yl Substructure

The target compound places fluorine at the 5-position of the pyridine ring (5-fluoropyridin-2-yl substructure), whereas the commercially available positional isomer (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol (CAS 1346686-98-3) carries fluorine at the 6-position. Both isomers have identical calculated LogP (1.775), TPSA (46.01 Ų), and molecular weight (204.20) . However, the 5-fluoropyridin-2-yl substructure has extensive structural biology precedent in kinase drug discovery: it appears in co-crystallized TYK2 inhibitors (PDB 6NZF, resolution 2.39 Å), ALK inhibitors (PDB 6EBW), and JAK2 inhibitor programs (e.g., AZD1480 analogs) [1][2]. The 6-fluoro isomer lacks comparable PDB co-crystal structure precedent in kinase targets. The difference arises from the distinct electronic environment created by fluorine at the 5-position (para to the inter-ring bond), which modulates the electron density at the pyridine nitrogen differently than substitution at the 6-position (ortho to the ring junction), affecting metal coordination propensity and hydrogen bond acceptor strength.

Positional isomerism Fluorine regiochemistry Kinase inhibitor design PDB structural precedent

Rotatable Bond Equivalence with Enhanced Molecular Recognition: Rotatable_Bonds = 2 Across the Series – but with Superior H-Bond Pharmacophore

The target compound, its non-fluorinated parent, the 6-fluoro isomer, and the carbonitrile analog all share the same rotatable bond count (Rotatable_Bonds = 2), ensuring comparable conformational flexibility for target engagement . However, the target compound uniquely combines this conformational property with a balanced hydrogen bond donor/acceptor profile (H_Donors = 1, H_Acceptors = 3) and moderate lipophilicity (LogP 1.775). The non-fluorinated parent matches the H-bond profile but lacks the fluorine-mediated metabolic stabilization and electronic modulation ; the carbonitrile analog has zero H-bond donors (limiting its pharmacophore repertoire) despite possessing the fluorine substituent ; the methanamine analog (CAS 1346686-93-8, H_Donors = 2) presents a stronger basic center that may alter pharmacokinetics unfavorably through increased P-glycoprotein recognition . Thus, the target compound occupies a distinct property space at the intersection of conformational flexibility, hydrogen bonding capability, and fluorine-mediated electronic effects.

Rotatable bonds Conformational flexibility Pharmacophore diversity Scaffold versatility

Procurement-Relevant Application Scenarios for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol – Where the Quantitative Evidence Drives Selection


Kinase-Focused Fragment Library Design – Leveraging the 5-Fluoropyridin-2-yl PDB-Validated Substructure

For medicinal chemistry teams constructing a targeted fragment library for kinase inhibitor discovery, (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol provides a PDB-validated 5-fluoropyridin-2-yl substructure (TYK2 inhibitor PDB 6NZF; ALK inhibitor PDB 6EBW) combined with a 2,3′-bipyridine connectivity that offers a bent vector geometry inaccessible to symmetric 2,2′- or 4,4′-bipyridine fragments [1]. The hydroxymethyl group serves as a synthetic handle for late-stage diversification (oxidation to aldehyde/carboxylic acid, activation to halide for nucleophilic displacement, or Mitsunobu coupling), enabling parallel library synthesis without scaffold switching. The documented LogP of 1.775 provides a favorable starting point for maintaining drug-like properties throughout fragment growth.

Allosteric Kinase Inhibitor Programs – Hydrogen Bond Donor Requirement for Non-ATP Site Engagement

Allosteric kinase inhibitor programs frequently require hydrogen bond donor functionality to engage backbone carbonyls or side-chain residues outside the ATP pocket. (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol directly supplies the H_Donors = 1 pharmacophoric element that the carbonitrile analog (H_Donors = 0) cannot provide . The crystallographically characterized asymmetrical choline kinase α1 inhibitor (PDB 4CG9) demonstrates that bipyridine scaffolds with non-symmetric connectivity can induce novel binding site conformations, supporting the use of 2,3′-bipyridine building blocks in programs targeting allosteric kinase modulation [1].

Lead Optimization Requiring Balanced Lipophilicity – the Fluorine-Mediated LogP Advantage Over Non-Fluorinated Scaffolds

When a lead series requires increased metabolic stability and membrane permeability without ballooning lipophilicity beyond drug-like space, the +0.14 LogP increment achieved by the 5-fluoro substitution (LogP 1.775 vs. 1.636 for the non-fluorinated parent) offers a controlled, measurable lipophilicity adjustment without altering TPSA, H-bond donor count, or rotatable bond profile. This is particularly valuable in CNS drug discovery programs where LogP must be carefully tuned to optimize blood-brain barrier penetration while avoiding P-glycoprotein efflux.

Multi-Step Parallel Synthesis – Purity-Grade Selection for Cumulative Yield Maximization

For high-throughput medicinal chemistry workflows involving 3–5 synthetic steps from the building block, the 98% purity grade available from Leyan provides a mathematically demonstrable cumulative yield advantage over the 95% grade from alternative suppliers. Assuming equivalent chemistry, the (0.98/0.95)^5 ≈ 17% higher mass recovery at the final step reduces the need for preparative HPLC purification of intermediates, saving both time and solvent costs in parallel synthesis campaigns. This procurement decision is directly supported by the quantitative purity data in Section 3, Evidence Item 4.

Quote Request

Request a Quote for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.